REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[NH:6][N:7]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH:17]([F:19])[F:18])[CH:11]=2)[CH:9]=1)=[O:4].FC(F)OC1C=C(C(=O)/C=C(\O)/C(OC)=O)C=CC=1.Cl.NN>C(O)C>[F:19][CH:17]([F:18])[O:16][C:12]1[CH:11]=[C:10]([C:8]2[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[NH:6][N:7]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
5-(3-Difluoromethoxy-phenyl)-2H-pyrazole-3-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NN=C(C1)C1=CC(=CC=C1)OC(F)F
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=CC1)C(\C=C(\C(=O)OC)/O)=O)F
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
Cl.NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give an orange suspension
|
Type
|
WAIT
|
Details
|
After 1 day the reaction was complete
|
Duration
|
1 d
|
Type
|
STIRRING
|
Details
|
After stirring the solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
to the mixture was added brine
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted two times with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C(C=CC1)C=1C=C(NN1)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 mg | |
YIELD: PERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |